Product packaging for N-Methyl-1-(morpholin-2-yl)methanamine(Cat. No.:CAS No. 122894-45-5)

N-Methyl-1-(morpholin-2-yl)methanamine

Cat. No.: B048386
CAS No.: 122894-45-5
M. Wt: 130.19 g/mol
InChI Key: HMIOFHWVBNNKPR-UHFFFAOYSA-N
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Description

N-Methyl-1-(morpholin-2-yl)methanamine (CAS 122894-45-5) is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. This morpholine derivative is provided as a high-purity building block for research and development, particularly in medicinal chemistry and drug discovery. Research Applications: As a versatile synthetic intermediate, this compound is valuable for constructing more complex molecules. Its structure, featuring both a secondary amine and a morpholine ring, makes it a useful precursor in the synthesis of potential pharmacologically active compounds. Research indicates that morpholine derivatives are frequently explored for their diverse biological activities and are found in compounds targeting a range of conditions . Specifically, such scaffolds are of significant interest in the optimization of drug candidates, where they can influence key properties like solubility and potency . Handling and Storage: This product requires careful handling. It is classified with the GHS Signal Word "Danger" and carries the Hazard Statement H314, indicating it causes severe skin burns and eye damage. Researchers must use appropriate personal protective equipment and adhere to all relevant safety protocols. The recommended storage condition is in a dark place, sealed in a dry environment, and at a temperature of 2-8°C . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B048386 N-Methyl-1-(morpholin-2-yl)methanamine CAS No. 122894-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-morpholin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOFHWVBNNKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394306
Record name N-Methyl-1-(morpholin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-45-5
Record name N-Methyl-2-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122894-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing N Methyl 1 Morpholin 2 Yl Methanamine Within Amine and Morpholine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia, characterized by the presence of a nitrogen atom with a lone pair of electrons. This feature makes them basic and nucleophilic, enabling them to participate in a wide variety of chemical reactions. They are ubiquitous in biochemistry, forming the building blocks of amino acids, nucleic acids, and many pharmaceuticals.

N-Methyl-1-(morpholin-2-yl)methanamine belongs to this broad class and is further defined by its core heterocyclic structure: morpholine (B109124). Morpholine is a six-membered ring containing both an amine (secondary amine) and an ether functional group. nih.govresearchgate.net This combination confers a unique set of properties, including a well-balanced profile of lipophilicity and hydrophilicity, and a pKa value that enhances solubility and permeability across biological membranes. acs.orgnih.gov

Due to these favorable physicochemical, biological, and metabolic characteristics, the morpholine moiety is often described as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net It is a component in numerous approved drugs and experimental therapeutic agents. nih.gov The morpholine ring can enhance potency by interacting with biological targets, act as a scaffold to correctly orient other functional groups, and modulate the pharmacokinetic properties of a molecule. acs.orgnih.gov this compound incorporates this privileged morpholine scaffold, linked to a secondary amine side chain, making it a subject of interest for chemical synthesis and drug discovery.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 122894-45-5
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
MDL Number MFCD03990579

| Storage Temperature | 2-8°C |

This data is compiled from multiple chemical supplier databases. bldpharm.comsigmaaldrich.com

Significance of N Methyl 1 Morpholin 2 Yl Methanamine As a Synthetic Building Block

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The morpholine (B109124) ring is considered a versatile and easily accessible synthetic building block. nih.govresearchgate.net N-Methyl-1-(morpholin-2-yl)methanamine and its analogues serve this purpose, acting as key intermediates for the synthesis of more elaborate molecules, particularly within the pharmaceutical industry. chemimpex.com

The utility of this compound lies in its bifunctional nature. The secondary amine provides a reactive site for forming new chemical bonds through reactions like amidation, alkylation, or reductive amination. This allows chemists to attach the entire N-methyl-aminomethyl-morpholine unit to other molecular fragments. A structurally similar compound, (4-Benzyl-morpholin-2-ylmethyl)methylamine, is explicitly valued as a building block for synthesizing pharmaceuticals, especially those targeting neurological disorders. chemimpex.com

The incorporation of the morpholine moiety via such building blocks is a strategic decision in drug design. It can improve a compound's pharmacological profile. For instance, the presence of the morpholine ring has been shown to be a key factor in enhancing a drug's ability to cross the blood-brain barrier. acs.org Research into the synthesis of novel benzimidazolium salts has utilized a morpholine-containing intermediate to create compounds with potential as α-glucosidase inhibitors, demonstrating the role of this scaffold in generating new biologically active agents. mdpi.com

Overview of Research Directions for N Methyl 1 Morpholin 2 Yl Methanamine

Classical Approaches to this compound Synthesis

Classical synthetic strategies provide foundational methods for accessing the target molecule, often beginning from precursor aldehydes, carboxylic acids, or through the construction of the heterocyclic ring itself.

Reductive Amination Routes to this compound

Reductive amination is a direct and widely used method for forming carbon-nitrogen bonds. This approach would typically involve the reaction of a morpholine-2-carbaldehyde precursor with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The reaction is commonly facilitated by a variety of reducing agents.

The process begins with the condensation of the aldehyde with methylamine to form a Schiff base (imine). This intermediate is not isolated but is immediately reduced by a hydride-based reducing agent. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde before imine formation.

Key Features of Reductive Amination:

Starting Material: Morpholine-2-carbaldehyde

Reagents: Methylamine (or its salt), a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).

Mechanism: Involves the formation of an iminium ion intermediate, followed by hydride reduction.

While specific examples for this compound are not detailed in extensive literature, the reductive amination of other aldehydes with various amines is a well-established and high-yielding transformation. researchgate.netrsc.org For instance, rhodium-catalyzed reductive amination has been shown to be effective for the synthesis of tertiary amines from aldehydes and secondary amines. researchgate.net Similarly, the transformation of furfural to furfurylamine using aqueous ammonia and a rhodium catalyst highlights the efficacy of this method for producing primary amines, a process that can be readily adapted for secondary amines like the target compound. rsc.org

StepDescriptionTypical Reagents
1. Imine FormationCondensation of morpholine-2-carbaldehyde with methylamine.Methylamine, mild acid catalyst (optional)
2. ReductionIn situ reduction of the formed imine/iminium ion.Sodium triacetoxyborohydride (NaBH(OAc)₃), H₂/Catalyst (e.g., Pd/C, Rh/Al₂O₃)

Amidification and Reduction Sequences for this compound Precursors

An alternative classical route involves the conversion of a carboxylic acid to an amide, followed by reduction. This two-step sequence begins with morpholine-2-carboxylic acid, which is first activated and then reacted with methylamine to form the corresponding N-methylmorpholine-2-carboxamide. This amide precursor is subsequently reduced to yield this compound.

The initial amidification can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride. The subsequent reduction of the stable amide functional group typically requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Key Features of Amidification-Reduction:

Starting Material: Morpholine-2-carboxylic acid

Intermediate: N-methylmorpholine-2-carboxamide

Reagents:

Amidification: Coupling agents (e.g., DCC, EDC), or thionyl chloride (SOCl₂) followed by methylamine.

Reduction: Lithium aluminum hydride (LiAlH₄), Borane (BH₃•THF).

Multi-step Syntheses Involving Morpholine Ring Formation and Amine Functionalization

In some strategies, the morpholine ring itself is constructed as part of the synthesis. researchgate.net These methods offer flexibility in introducing substituents. One such approach involves the cyclization of an appropriately substituted amino alcohol. For instance, a suitably protected N-substituted ethanolamine derivative can undergo intramolecular cyclization to form the morpholine ring. organic-chemistry.org

A general strategy could involve:

Starting with a chiral precursor like an amino alcohol.

N-alkylation followed by O-alkylation to introduce the necessary fragments for cyclization.

An intramolecular cyclization step, often catalyzed by a transition metal like palladium, to form the morpholine ring. acs.org

Subsequent manipulation of a side chain to install the N-methylaminomethyl group.

For example, a palladium-catalyzed carboamination reaction has been used to synthesize substituted morpholines from N-aryl ethanolamine derivatives. nih.gov While these examples result in different substitution patterns, the underlying principle of constructing the ring via intramolecular cyclization is a powerful tool. nih.gov Another approach involves the reaction of aziridines with halogenated alcohols in a one-pot process to generate 2-substituted morpholines. beilstein-journals.org

Stereoselective Synthesis of this compound

The C2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer or diastereomer is often a critical goal, particularly for pharmaceutical applications.

Enantioselective Strategies for Chiral this compound

Enantioselective synthesis aims to produce a single enantiomer of the chiral product. This can be achieved in several ways:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor. For instance, a chiral amino acid like L- or D-serine can serve as the starting material, with its inherent stereocenter being carried through the synthesis to define the stereochemistry at the C2 position of the morpholine ring.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. A notable method is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). rsc.orgnih.gov Using a chiral bisphosphine-rhodium catalyst, various 2-substituted chiral morpholines have been obtained with excellent enantioselectivities (up to 99% ee). rsc.orgnih.govsemanticscholar.org This "after cyclization" approach is highly efficient for generating the desired stereocenter. nih.govsemanticscholar.org

Organocatalysis: Chiral organocatalysts can also be employed. For example, an enantioselective chlorocycloetherification of alkenols catalyzed by cinchona alkaloid derivatives has been developed to furnish chiral morpholines. rsc.org

A practical synthesis of a chiral 2-morpholine intermediate was developed via the resolution of a morpholine amide, successfully installing the desired S-stereocenter. semanticscholar.org

Diastereoselective Pathways to this compound Isomers

Diastereoselective synthesis is relevant when multiple stereocenters are present or are being formed. While the target molecule itself has only one stereocenter, diastereoselective methods are crucial for synthesizing more complex morpholine derivatives and can be conceptually applied. These methods control the relative stereochemistry between two or more stereocenters.

Several powerful diastereoselective methods for morpholine synthesis have been reported:

A copper-promoted oxyamination of alkenes provides 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov

Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols can lead to substituted morpholines in good yields and with controlled diastereoselectivity. acs.org

A versatile method using a combination of Pd(0) and Fe(III) catalysis allows for the diastereoselective synthesis of variously substituted morpholines from vinyloxiranes and amino-alcohols. acs.org

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been used to obtain highly substituted morpholines with excellent yields and diastereoselectivities (up to >99:1 dr). rsc.org

These methods typically rely on the geometry of the starting materials and the transition state of the cyclization reaction to dictate the final stereochemical outcome. nih.govnih.gov

MethodCatalyst/ReagentStereochemical ControlReference
Asymmetric HydrogenationBisphosphine-Rhodium ComplexEnantioselective (up to 99% ee) rsc.orgnih.gov
Alkene OxyaminationCopper(II) 2-ethylhexanoateDiastereoselective nih.gov
Cyclization of AllenolsRhodium CatalystDiastereoselective (up to >99:1 dr) rsc.org
ChlorocycloetherificationCinchona Alkaloid DerivativeEnantioselective rsc.org

Chiral Pool Approaches in this compound Synthesis

No specific information was found detailing the use of chiral pool starting materials for the asymmetric synthesis of this compound. General strategies for creating chiral morpholines often utilize enantiopure starting materials or employ asymmetric hydrogenation, but these have not been specifically applied to the target compound in the available literature. semanticscholar.orgbanglajol.inforsc.org

Advanced Synthetic Techniques for this compound

Advanced synthetic techniques have not been specifically reported for the synthesis of this compound.

Microwave-Assisted Synthesis of this compound

No literature was found describing the microwave-assisted synthesis of this compound. While microwave irradiation is a common tool for accelerating the synthesis of various nitrogen-containing heterocycles, its use for this particular compound is not documented. unito.itnih.govraco.catmdpi.com

Photochemical Routes to this compound

Direct photochemical routes for the synthesis of this compound have not been reported in the existing scientific literature. However, the field of photochemistry offers general methodologies that could be adapted for the synthesis of substituted morpholines. Photocatalytic strategies, for instance, have been successfully employed for the diastereoselective annulation to form substituted 2-aryl morpholines. nih.govfigshare.com These methods often utilize visible-light-activated photocatalysts in conjunction with a Lewis acid and a Brønsted acid to construct the morpholine core from readily available starting materials. nih.govfigshare.com The reactions typically proceed through the formation of a radical cation intermediate. nih.govfigshare.com

Another relevant photochemical approach is the thiol-ene reaction, which has been used in the synthesis of thiomorpholine, a related sulfur-containing heterocycle. acs.orgchemrxiv.org This method involves the photochemical reaction of cysteamine hydrochloride and vinyl chloride, initiated by UV irradiation or a photocatalyst, to form a key intermediate that is subsequently cyclized. acs.orgchemrxiv.org While these examples demonstrate the utility of photochemical methods in synthesizing related heterocyclic structures, their specific application to produce this compound remains an area for future investigation.

A summary of general photochemical methods for related morpholine and thiomorpholine synthesis is presented below.

MethodKey FeaturesStarting Materials ExampleCatalyst/Initiator ExampleRef.
Photocatalytic Diastereoselective AnnulationForms substituted 2-aryl morpholinesNot specified for target moleculeVisible-light photocatalyst, Lewis acid, Brønsted acid nih.govfigshare.com
Photocatalytic Coupling of SLAP Reagents and AldehydesProvides substituted morpholines under continuous flowSilicon amine protocol (SLAP) reagents and aldehydesOrganic photocatalyst (TPP) and a Lewis acid organic-chemistry.org
Photochemical Thiol-Ene/CyclizationSynthesis of thiomorpholineCysteamine hydrochloride and vinyl acetate/chloride9-fluorenone / UV irradiation acs.orgchemrxiv.org

Electroorganic Synthesis of this compound

Specific electroorganic synthetic routes to this compound are not described in the current body of scientific literature. Nevertheless, electrochemistry provides established methods for the N-alkylation of amines, which could theoretically be applied to a precursor like 1-(morpholin-2-yl)methanamine.

One such general method is the electrochemical "borrowing hydrogen" methodology, which facilitates the N-alkylation of amines with simple alcohols in an aqueous solution. osti.govosti.gov This process can be catalyzed by ruthenium on activated carbon cloth (Ru/ACC) and can proceed through two main pathways. osti.govosti.gov In an undivided cell, the alcohol is oxidized at the anode to an aldehyde or ketone, which then condenses with the amine to form an imine that is subsequently reduced at the cathode. osti.govosti.gov In a membrane-divided cell, the cathode can directly activate the C-H bond of the alcohol, leading to the formation of a carbonyl species that reacts with the amine and is then reduced. osti.govosti.gov

Another relevant electroorganic technique is the anodic decarboxylative N-alkylation of heterocycles. acs.org This method utilizes nonactivated carboxylic acids as alkylating agents in a process driven by an electrochemical anodic decarboxylation. acs.org This approach has been shown to be effective for a wide range of heterocycles and could potentially be adapted for the N-methylation of a suitable morpholine-containing precursor. acs.org

The table below summarizes general electroorganic methods for N-alkylation.

MethodKey FeaturesAmine Substrate ExampleAlkylating Agent ExampleCatalyst/Electrode ExampleRef.
Electrochemical Borrowing HydrogenN-alkylation of amines with alcohols in aqueous solutionPrimary and secondary aliphatic amines, ammoniaMethanol, primary and secondary alcoholsRu on activated carbon cloth (Ru/ACC) osti.govosti.gov
Anodic Decarboxylative N-AlkylationEmploys nonactivated carboxylic acids as alkylating agentsVarious heterocyclesNot specified for target moleculeNot specified acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine ring, the N-methyl group, and the interconnecting methylene group. The chemical shifts (δ) are influenced by the electronegativity of adjacent oxygen and nitrogen atoms. Protons on carbons attached to the oxygen atom (H3 and H5) are expected to appear further downfield compared to those attached to the nitrogen atom (H6). The N-methyl protons typically appear as a singlet, while the protons on the chiral center (C2) and the adjacent methylene group create more complex splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Morpholine NH 1.5 - 2.5 Broad Singlet
N-CH₃ ~2.4 Singlet
CH₂-N 2.5 - 2.8 Multiplet
Morpholine H2 2.8 - 3.1 Multiplet
Morpholine H6 (axial, equatorial) 2.6 - 3.0 Multiplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on the six unique carbon environments within the molecule. The carbons adjacent to the highly electronegative oxygen atom (C3 and C5) are the most deshielded and thus appear at the highest chemical shift. The remaining carbons of the morpholine ring (C2 and C6) and the exocyclic methylene and methyl carbons appear at progressively lower chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3, C5 67 - 72
C2 55 - 60
CH₂-N 52 - 57
C6 45 - 50

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons in the morpholine ring, such as H2 with H3, and H5 with H6. It would also confirm the coupling between the H2 proton and the protons of the adjacent methylene group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides an unambiguous link between the proton signals and the carbon signals listed in the tables above, for instance, connecting the N-CH₃ proton signal to the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is vital for establishing the connectivity of the entire molecule. For example, HMBC would show a correlation from the N-methyl protons to the adjacent methylene carbon, and from the methylene protons to the C2 carbon of the morpholine ring, confirming the linkage between the methylamine side chain and the ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is a powerful technique for determining the precise mass of a molecule, which allows for the calculation of its elemental composition. nih.govmdpi.com For this compound, the molecular formula is C₆H₁₄N₂O. lookchem.comcookechem.com HRMS can measure the mass of the molecular ion with high accuracy, confirming this specific formula and distinguishing it from other potential compounds with the same nominal mass.

Molecular Formula: C₆H₁₄N₂O

Exact Mass (Calculated): 130.11061 u lookchem.com

An experimentally determined mass value that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation. Analyzing these fragments provides corroborating evidence for the proposed structure. The primary fragmentation pathways are typically alpha-cleavages adjacent to the nitrogen atoms, which are points of stability for a positive charge.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the secondary amine, leading to the formation of a stable iminium ion. The cleavage of the C2-C(methylene) bond would result in a fragment with m/z 100.

Alpha-cleavage of the N-methyl side chain, resulting in a resonance-stabilized iminium cation with m/z 44. This is often a very prominent peak for N-methylalkylamines.

Ring cleavage of the morpholine moiety, which can lead to the loss of small neutral molecules like formaldehyde (CH₂O, 30 u) or ethylene oxide (C₂H₄O, 44 u).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
130 [M]⁺ (Molecular Ion) [C₆H₁₄N₂O]⁺
100 [M - CH₂NH]⁺ [C₅H₁₀NO]⁺
86 [M - CH₂NHCH₃]⁺ (Side chain loss) [C₄H₈NO]⁺
71 Morpholine ring fragment [C₃H₅NO]⁺

Note: The relative abundance of these fragments depends on the ionization method and energy.

Spectroscopic and Analytical Characterization Methodologies for this compound

While specific experimental data for this compound is not extensively available in published literature, its analytical characterization can be thoroughly understood by applying established principles of spectroscopy and chromatography. This article outlines the key methodologies for characterizing this compound, drawing upon data from its core structural component, morpholine, and related aliphatic amines.

Theoretical and Computational Studies of N Methyl 1 Morpholin 2 Yl Methanamine

Quantum Chemical Calculations on N-Methyl-1-(morpholin-2-yl)methanamine

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These calculations can predict a wide range of molecular attributes with high accuracy.

Geometry Optimization and Conformational Analysis of this compound

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which contains a morpholine (B109124) ring and a rotatable side chain, multiple low-energy conformations may exist.

Conformational analysis is crucial to identify these stable conformers and understand their relative energies. The morpholine ring typically adopts a chair conformation. For this compound, the N-methylmethanamine substituent at the C2 position can be in either an axial or equatorial position. Furthermore, rotation around the C-C and C-N bonds of the side chain leads to additional conformers.

Computational methods like Density Functional Theory (DFT) are commonly used for geometry optimization and conformational analysis. A typical approach would involve a systematic search of the conformational space, followed by optimization of the identified unique conformers. The results of such a study would provide the optimized Cartesian coordinates for each atom and the relative energies of the conformers.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)
1 Equatorial0.00
2 Axial1.52
3 Equatorial (rotated side chain)0.87
4 Axial (rotated side chain)2.31

Note: This is a hypothetical data table to illustrate expected results.

Electronic Structure and Frontier Molecular Orbitals (FMOs) of this compound

Understanding the electronic structure of a molecule is key to predicting its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atoms, which have lone pairs of electrons. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for the Most Stable Conformer of this compound

Molecular OrbitalEnergy (eV)
HOMO -8.54
LUMO 1.23
HOMO-LUMO Gap 9.77

Note: This is a hypothetical data table to illustrate expected results.

Spectroscopic Property Prediction for this compound

Quantum chemical calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used for this purpose. nih.govacs.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental IR and Raman spectra. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution or when interacting with other molecules.

Dynamic Behavior of this compound in Solution

MD simulations can model how this compound behaves in a solvent, such as water. These simulations can reveal how the solvent affects the conformational preferences of the molecule. researchgate.netnih.gov The presence of a polar solvent can stabilize certain conformers through intermolecular interactions like hydrogen bonding. askfilo.com

By simulating the molecule in a box of solvent molecules over a period of time, one can observe conformational transitions and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Intermolecular Interactions of this compound with Solvents or Receptors

MD simulations are particularly useful for studying the interactions between a molecule and its environment. For this compound, this could involve its interactions with solvent molecules or a biological receptor. nih.gov

The nitrogen and oxygen atoms in the morpholine ring, as well as the nitrogen atom in the side chain, can act as hydrogen bond acceptors, while the N-H group in the morpholine ring and the secondary amine in the side chain can act as hydrogen bond donors. libretexts.orgbyjus.com MD simulations can quantify the strength and lifetime of these hydrogen bonds.

In the context of medicinal chemistry, MD simulations can be used to model the binding of this compound to a target protein (receptor). These simulations can help to identify the key amino acid residues involved in the binding and to estimate the binding affinity. Morpholine derivatives are known to interact with various receptors in the central nervous system. nih.govacs.org

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available theoretical or computational studies specifically focusing on the chemical compound this compound. This includes a lack of research into its reaction mechanisms, transition states, and kinetic or thermodynamic parameters.

Computational studies have been conducted on related morpholine derivatives, exploring their synthesis, bioactivity, and reaction mechanisms. asianpubs.orgresearchgate.net For instance, research on the synthesis of N-methylmorpholine from morpholine has explored plausible reaction mechanisms. asianpubs.org However, this information is not directly applicable to this compound.

Due to the absence of specific research data for this compound, it is not possible to provide the requested detailed article on its theoretical and computational studies, including the elucidation of transition states and its kinetic and thermodynamic parameters.

Applications and Potential Roles of N Methyl 1 Morpholin 2 Yl Methanamine in Advanced Chemical Fields

N-Methyl-1-(morpholin-2-yl)methanamine as a Privileged Scaffold in Medicinal Chemistry Research

The morpholine (B109124) ring is widely recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to impart favorable physicochemical and pharmacokinetic properties. semanticscholar.orgnih.govresearchgate.net this compound serves as a valuable chiral building block that combines the benefits of the morpholine core with additional points for molecular diversity.

The design of novel chemical entities often relies on the use of versatile scaffolds that can be readily integrated into larger molecular frameworks. This compound possesses two distinct nitrogen atoms—a secondary amine within the ring and a secondary amine in the side chain—that can serve as synthetic handles for elaboration.

The primary and secondary amine groups are effective nucleophiles, allowing the moiety to be conjugated to other molecular fragments through common synthetic transformations. These include:

Amide Bond Formation: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form stable amide linkages.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield more complex amine structures.

Nucleophilic Substitution: Reaction with alkyl or aryl halides to introduce new substituents on the nitrogen atoms.

These synthetic strategies allow medicinal chemists to systematically append the this compound scaffold to pharmacophores, exploring new chemical space in the pursuit of compounds with specific therapeutic functions.

In structure-activity relationship (SAR) studies, the this compound moiety contributes several key chemical features that can be systematically modified to probe interactions with a molecular target. nih.govresearchgate.net The focus of such studies from a chemical perspective is to understand how specific structural changes influence the molecule's intrinsic properties, such as its shape, polarity, and ability to form non-covalent interactions.

The morpholine ring itself offers a stable, six-membered heterocyclic system that typically adopts a chair conformation. This provides a rigid anchor to orient substituents in a well-defined three-dimensional arrangement. The oxygen atom acts as a hydrogen bond acceptor, while the ring nitrogen is weakly basic, properties that can be crucial for molecular recognition. researchgate.netresearchgate.net The chiral center at the C-2 position is of fundamental importance, as enantiomers of a molecule often exhibit different interactions with chiral biological macromolecules. The methylaminomethyl side chain provides an additional hydrogen bond donor and acceptor site and a point for further chemical modification.

Structural FeatureChemical Role in Molecular DesignPotential for Modification
Morpholine RingProvides a rigid, low-basicity scaffold; influences aqueous solubility and metabolic stability. semanticscholar.orgresearchgate.netSubstitution at other positions on the ring.
Ring Oxygen AtomActs as a hydrogen bond acceptor. researchgate.netGenerally not modified, as it defines the morpholine core.
C-2 Chiral CenterDetermines the absolute stereochemistry (R or S), which is critical for enantioselective interactions.Use of either (R) or (S) enantiomer as a starting material.
Exocyclic N-Methyl GroupInfluences steric bulk and lipophilicity around the side-chain nitrogen.Replacement with other alkyl or functional groups.
Side-Chain AmineServes as a hydrogen bond donor/acceptor and a key point for synthetic attachment to other molecular fragments.Alkylation, acylation, or incorporation into other functional groups.

This compound in Materials Science and Polymer Chemistry

The reactivity of the amine groups in this compound also makes it a candidate for applications in materials science, particularly in the synthesis and modification of polymers. While morpholine derivatives are noted for their potential as curing agents and stabilizers, the specific bifunctionality of this compound offers more specialized roles. e3s-conferences.org

The presence of two reactive N-H bonds (one on the ring and one on the side chain) allows this compound to act as a monomer or a cross-linking agent in step-growth polymerization. For example, it could theoretically react with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The chiral morpholine unit would be incorporated directly into the polymer backbone, potentially imparting unique properties such as thermal stability or selective permeability.

Polymer TypePotential Role of this compoundResulting Polymer Feature
PolyamidesActs as a diamine monomer, reacting with diacyl chlorides.Incorporation of a chiral, heterocyclic unit into the backbone.
PolyureasActs as a diamine monomer, reacting with diisocyanates.Introduction of hydrogen-bonding sites and a defined stereocenter.
Epoxy ResinsActs as a curing or hardening agent, cross-linking epoxy prepolymers.Formation of a rigid, three-dimensional network.

The amine groups of this compound can be used to covalently graft the molecule onto the surfaces of various materials. This is a common strategy to alter surface properties like wettability, adhesion, or biocompatibility. For instance, surfaces containing electrophilic groups (e.g., epoxy, isocyanate, or N-hydroxysuccinimide esters) can readily react with the amine functionalities of the molecule. This would result in a surface decorated with chiral morpholine moieties, which could be used to create chiral stationary phases for chromatography or to influence cell-surface interactions in biomaterials.

This compound in Catalysis and Asymmetric Synthesis

The chirality of this compound makes it a highly attractive candidate for applications in asymmetric catalysis. Chiral molecules, particularly those with coordinating heteroatoms like nitrogen and oxygen, can act as ligands for transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.govresearchgate.net

This compound can be envisioned as a bidentate ligand, where both the ring nitrogen and the side-chain nitrogen coordinate to a metal center. This forms a stable five-membered chelate ring, with the stereochemistry at the C-2 position dictating the conformation of the ligand and influencing the selectivity of the catalytic process. Such ligands are crucial in asymmetric hydrogenations, alkylations, and other carbon-carbon bond-forming reactions. nih.govsemanticscholar.org For example, ligands containing morpholine fragments have been successfully employed in molybdenum-catalyzed asymmetric allylic alkylation, highlighting the utility of this scaffold in creating effective chiral catalysts. acs.org

Catalytic ApplicationRole of this compoundKey Structural Features
Asymmetric HydrogenationChiral ligand for Rhodium or Ruthenium catalysts.Chiral center, bidentate N,N-coordination. nih.gov
Asymmetric Allylic AlkylationChiral ligand for Molybdenum or Palladium catalysts. acs.orgDefined stereochemistry to control enantioselectivity.
OrganocatalysisActs as a chiral base or amine catalyst.Secondary amine functionalities and inherent chirality.

Despite extensive research, no scientific literature or data could be found specifically detailing the applications of this compound in the advanced chemical fields as outlined. The search results did not yield any information on its use in organocatalysis, nor as a chiral ligand in metal-catalyzed asymmetric reactions. Furthermore, there is no available information regarding its emerging applications or future prospects in these areas.

Conclusion and Future Directions in N Methyl 1 Morpholin 2 Yl Methanamine Research

Summary of Key Research Findings on N-Methyl-1-(morpholin-2-yl)methanamine

Direct research on this compound is not extensively documented in publicly available scientific literature. Its existence is confirmed through chemical supplier databases, which provide basic information such as its CAS number: 122894-45-5. cymitquimica.comcookechem.comheowns.comchem960.comcymitquimica.com However, detailed studies on its synthesis, properties, and applications are sparse.

The majority of relevant research focuses on the broader category of morpholine (B109124) derivatives, particularly those with substitutions at the C2 position. The morpholine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net The presence of the morpholine moiety can improve aqueous solubility and metabolic stability, making it a valuable component in drug design. nih.gov

Research on C2-substituted morpholines has demonstrated a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.nete3s-conferences.org For instance, certain C-substituted morpholine derivatives have been investigated as BACE-1 inhibitors for the potential treatment of Alzheimer's disease. nih.gov These studies underscore the importance of the substitution pattern on the morpholine ring in determining the biological activity of the resulting compound.

Unexplored Research Avenues for this compound

Given the limited specific research, numerous avenues for the investigation of this compound remain unexplored. A primary area for future research would be the development and optimization of synthetic routes to this compound. While general methods for the synthesis of substituted morpholines exist, specific methodologies tailored to this compound, particularly those that are stereoselective, would be of significant interest. researchgate.netrsc.orgnih.govrsc.org

A thorough investigation of the physicochemical properties of this compound is also warranted. This would include detailed analysis of its solubility, stability, and conformational properties, which are crucial for understanding its potential applications.

The biological activity of this compound is a major unexplored domain. Screening this compound against a variety of biological targets could reveal potential therapeutic applications. Based on the activities of related C2-substituted morpholines, it would be logical to investigate its potential as an anticancer, antimicrobial, or CNS-acting agent. nih.govresearchgate.nete3s-conferences.org

Furthermore, the potential of this compound as a ligand in coordination chemistry or as a catalyst in organic synthesis represents another fertile ground for future research. The presence of both a secondary amine and a morpholine nitrogen could allow for interesting coordination chemistry and catalytic activity.

Challenges and Opportunities in this compound Synthesis and Application

A significant challenge in the study of this compound is the stereoselective synthesis of the molecule. The C2 position of the morpholine ring is a stereocenter, meaning the compound can exist as different enantiomers. The development of synthetic methods that can selectively produce a single enantiomer is a common challenge in the synthesis of chiral morpholine derivatives and would be a key hurdle to overcome for any potential therapeutic application. nih.govsemanticscholar.org

Despite the challenges, there are considerable opportunities. The development of a novel and efficient synthesis of this compound could provide access to a new chemical entity with unique properties. If this compound exhibits interesting biological activity, it could serve as a lead compound for the development of new therapeutic agents. The morpholine scaffold is a well-established pharmacophore, and new derivatives are of constant interest to the pharmaceutical industry. e3s-conferences.org

The application of this compound as a building block in the synthesis of more complex molecules also presents a significant opportunity. Its bifunctional nature, with two nitrogen atoms of differing basicity, could be exploited to create a variety of new chemical structures with diverse applications.

Impact of this compound on Chemical Science and Technology

While the direct impact of this compound on chemical science and technology is currently minimal due to the lack of extensive research, its potential impact is significant. As a member of the C2-substituted morpholine family, any future discoveries related to this compound would contribute to the broader understanding of this important class of molecules.

Should this compound be found to have valuable properties, it could impact several areas of chemical science. In medicinal chemistry, it could become a new scaffold or building block for drug discovery. mdpi.comnih.gov In materials science, it could be explored as a component of new polymers or functional materials. In catalysis, it could serve as a novel ligand or organocatalyst.

The study of this compound could also drive the development of new synthetic methodologies. The challenges associated with its stereoselective synthesis could inspire chemists to develop new and innovative approaches to the construction of substituted morpholines, which would have a lasting impact on the field of organic synthesis. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-Methyl-1-(morpholin-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in analogous morpholine-containing amines, alkylation of morpholine derivatives with methylamine precursors under basic conditions (e.g., K2_2CO3_3) is common. Reaction optimization may involve solvent selection (e.g., DMF or NMP for polar aprotic conditions) and temperature control (reflux at 60–100°C) to balance reactivity and byproduct formation . Yield improvements often require stoichiometric tuning of reagents like diisobutylaluminum hydride (DIBAL) for selective reductions .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm and methylamine protons at δ 2.1–2.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., exact mass 144.2147 g/mol) to verify molecular formula (C7_7H16_{16}N2_2O) .
  • X-ray crystallography : If crystalline, SHELX programs (e.g., SHELXL) can resolve bond lengths and angles, particularly for morpholine ring conformation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation (based on analogous amines) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with dilute acetic acid and absorb with inert material .
  • First aid : Immediate rinsing with water for eye/skin contact; medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., unexpected proton environments) may arise from dynamic effects (e.g., ring puckering in morpholine). Strategies include:

  • Low-temperature NMR : To "freeze" conformational states .
  • DFT calculations : Compare theoretical and experimental spectra to identify dominant conformers .
  • Multi-technique validation : Cross-check with IR (e.g., amine N-H stretches at ~3443 cm1^{-1}) and HR-MS .

Q. What strategies optimize the regioselectivity of this compound derivatives for biological activity studies?

  • Methodological Answer :

  • Directed functionalization : Introduce substituents at the morpholine oxygen or methylamine nitrogen using protecting groups (e.g., Boc for amines) to control reaction sites .
  • Catalytic methods : Pd-mediated cross-coupling for aryl/heteroaryl additions (see pyrene-appended analogs in ).
  • Structure-activity relationship (SAR) : Test derivatives (e.g., fluorinated or boronic acid-modified) for target binding using in vitro assays .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., CYP enzymes in ).
  • MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
  • Pharmacophore mapping : Identify critical interaction points (e.g., morpholine oxygen as hydrogen bond acceptor) .

Q. What experimental designs address low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., DIBAL reductions) .
  • Catalyst screening : Test transition-metal catalysts (e.g., Ni or Cu) for C-N bond formation .
  • Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry/reactant purity .

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